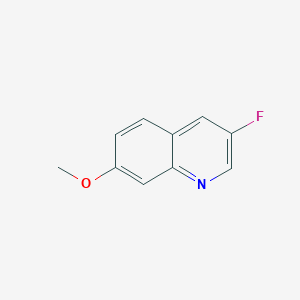

3-Fluoro-7-methoxyquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8FNO |

|---|---|

Peso molecular |

177.17 g/mol |

Nombre IUPAC |

3-fluoro-7-methoxyquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 |

Clave InChI |

NLLQMCCCSGARHN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=NC=C(C=C2C=C1)F |

Origen del producto |

United States |

Advanced Spectroscopic Characterization of 3 Fluoro 7 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and proton frameworks. For a molecule such as 3-Fluoro-7-methoxyquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom and nitrogen heteroatom.

The aromatic region of the spectrum would display a set of coupled multiplets. The proton at position 2 (H-2) is anticipated to appear at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom and the fluorine atom at position 3. Similarly, the proton at position 4 (H-4) would also be shifted downfield. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will have chemical shifts influenced by the methoxy group at C-7. The methoxy group itself will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.5 - 8.7 | d | J(H2-H4) ≈ 2.5 |

| H-4 | 7.9 - 8.1 | d | J(H4-H2) ≈ 2.5 |

| H-5 | 7.6 - 7.8 | d | J(H5-H6) ≈ 9.0 |

| H-6 | 7.1 - 7.3 | dd | J(H6-H5) ≈ 9.0, J(H6-H8) ≈ 2.5 |

| H-8 | 7.0 - 7.2 | d | J(H8-H6) ≈ 2.5 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Note: These are predicted values based on the analysis of substituted quinolines and may vary from experimental values.

The carbon atom bonded to the fluorine (C-3) will exhibit a large C-F coupling constant, which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbon atoms adjacent to the nitrogen (C-2 and C-8a) and the oxygen of the methoxy group (C-7) will also show characteristic downfield shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 (d, ¹JCF) |

| C-3 | 155 - 160 (d, ¹JCF) |

| C-4 | 115 - 120 (d, ³JCF) |

| C-4a | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 105 - 110 |

| C-7 | 160 - 165 |

| C-8 | 100 - 105 |

| C-8a | 145 - 150 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values based on the analysis of substituted quinolines and may vary from experimental values. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. alfa-chemistry.com The signal will likely appear as a multiplet due to coupling with neighboring protons, primarily H-2 and H-4. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting even subtle changes in the electronic environment of the fluorine atom. wikipedia.org For fluoroaromatic compounds, chemical shifts are typically observed between -100 and -170 ppm relative to a CFCl₃ standard. researchgate.net The precise chemical shift will be influenced by the electronic effects of the methoxy group and the quinoline (B57606) ring system. nih.gov

Two-dimensional NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like substituted quinolines. acs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net For this compound, COSY would show correlations between H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the benzene ring. It would also help to confirm the through-bond coupling between H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net HSQC would be instrumental in assigning each proton signal to its corresponding carbon atom in the quinoline structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the methoxy protons to C-7 would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. acs.org NOESY can provide valuable information about the three-dimensional structure and conformation of the molecule. For example, a NOESY correlation between the methoxy protons and H-6 or H-8 would provide further evidence for the substituent's location.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups and the quinoline core. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1650-1450 cm⁻¹ region. mdpi.com The C-O stretching of the methoxy group will give rise to a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-F stretching vibration is expected to produce a strong absorption in the 1300-1100 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the substituted aromatic rings will be observed in the 900-700 cm⁻¹ region, which can provide information about the substitution pattern. astrochem.org

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C and C=N Stretch (Aromatic) | 1650 - 1450 | Medium to Strong |

| C-O Stretch (Asymmetric) | 1275 - 1200 | Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| C-O Stretch (Symmetric) | 1075 - 1020 | Medium |

| C-H Out-of-plane Bend | 900 - 700 | Medium to Strong |

Note: These are predicted values based on general FTIR correlation charts and data from related quinoline structures.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Computational methods, particularly Density Functional Theory (DFT) calculations, have proven to be a reliable tool for predicting and assigning Raman spectra of quinoline derivatives. researchgate.netuantwerpen.be For this compound, characteristic Raman bands would be expected to arise from the quinoline core, as well as the fluoro and methoxy substituents.

Key vibrational modes anticipated for this compound would include:

Quinoline ring vibrations: These would dominate the spectrum, with characteristic C-C and C-N stretching modes appearing in the 1300-1600 cm⁻¹ region.

C-F stretching mode: The carbon-fluorine stretch is typically a strong band, expected in the 1000-1300 cm⁻¹ region.

Methoxy group vibrations: The C-O stretching of the methoxy group would likely appear around 1020-1275 cm⁻¹, while the CH₃ rocking and stretching modes would be observed at higher and lower wavenumbers, respectively.

DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical wavenumbers that, when scaled, show good agreement with experimental spectra for similar molecules. uantwerpen.be

Table 1: Predicted Prominent Raman Shifts for this compound (Based on DFT analysis of related quinoline derivatives)

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~1600 | C=O stretching (if applicable in derivatives) |

| 1300-1600 | Quinoline ring C-C and C-N stretching |

| 1000-1300 | C-F stretching |

| 1020-1275 | Methoxy C-O stretching |

| Lower wavenumbers | In-plane ring deformations |

Note: The data in this table is predictive and based on the analysis of similar quinoline derivatives. morana-rtd.comresearchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within a molecule. The quinoline scaffold is known to exhibit strong absorption in the UV region due to π-π* transitions. researchgate.net The introduction of substituents like fluorine and a methoxy group is expected to modulate the absorption profile of the parent quinoline molecule.

For this compound, the UV-Vis spectrum is anticipated to show characteristic absorption bands in the 250-390 nm range, which are attributed to π → π* and n → π* transitions within the quinoline ring system. researchgate.net The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The fluoro group's effect is generally less pronounced but can also influence the electronic transitions.

While specific experimental data for this compound is limited, studies on similarly substituted quinolines provide insight into their absorption properties. For instance, various functionalized quinoline derivatives have been shown to absorb in the UV-A and UV-B regions. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Functionalized Quinoline Derivatives

| Compound | Solvent | λmax (nm) |

| Quinoline-appended quinazolinone 4c | MeOH | 257, 328 |

| Quinoline-appended quinazolinone 4k | MeOH | 276, 380 |

Data sourced from a study on quinoline-fused fluorescent dihydro/spiro-quinazolinone derivatives. nih.gov

Fluorescence Spectroscopy

Many quinoline derivatives are known to exhibit fluorescence, making them valuable in various applications, including the development of fluorescent probes. researchgate.net The fluorescence properties of this compound are expected to be influenced by the nature and position of its substituents. The methoxy group, in particular, can enhance fluorescence quantum yield.

The emission spectrum of this compound would likely show a Stokes shift, with the emission maximum at a longer wavelength than the absorption maximum. The quantum yield, a measure of the efficiency of the fluorescence process, would be a key parameter to determine. For related quinoline-fused heterocyclic derivatives, quantum yields have been reported to be significant, suggesting that this compound may also be a fluorescent molecule. nih.gov The protonation of the quinoline nitrogen can also significantly enhance fluorescence intensity. semanticscholar.org

Table 3: Fluorescence Data for Representative Quinoline-Appended Quinazolinone Derivatives

| Compound | λmax,emi (nm) | Quantum Yield (Φf) |

| 4c | 371 | 0.1212 |

| 4k | 380 | 0.1755 |

Data recorded in MeOH at 298 K, with anthracene (B1667546) as a standard. Sourced from a study on quinoline-fused fluorescent dihydro/spiro-quinazolinone derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak (M+) would confirm its molecular formula.

The fragmentation of this compound under electron impact ionization is expected to follow patterns observed for other methoxyquinolines. researchgate.net Key fragmentation pathways would likely involve the methoxy group and the quinoline ring. Based on studies of isomeric methoxyquinolines, the following fragmentation patterns can be anticipated:

Loss of a methyl radical (M-15): This would result from the cleavage of the methyl group from the methoxy substituent, leading to a prominent [M-CH₃]⁺ peak.

Loss of a CHO radical (M-29): A common fragmentation pathway for methoxy aromatic compounds involves the loss of a formyl radical.

Loss of 43 mass units (M-43): For 3-methoxyquinoline, a one-step loss of 43 mass units (likely CH₃CO) has been observed. researchgate.net A similar fragmentation may occur for the 7-methoxy isomer.

The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. The fragmentation of the quinoline ring itself would produce a series of characteristic smaller ions. Analysis of a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, shows a molecular ion and a prominent ion corresponding to the 4-fluorobenzyl group, demonstrating how substituents direct fragmentation. mdpi.com

Table 4: Predicted Major Fragmentation Ions for this compound

| m/z Value | Ion Structure/Fragment Lost |

| M⁺ | Molecular Ion |

| M-15 | [M - CH₃]⁺ |

| M-29 | [M - CHO]⁺ |

| M-43 | [M - C₂H₃O]⁺ or [M - CH₃CO]⁺ |

Note: This table is based on predicted fragmentation patterns from the analysis of related methoxyquinolines. researchgate.net

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method in computational chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For quinoline (B57606) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for geometry, electronic properties, and vibrational frequencies. dergipark.org.trresearchgate.netdergipark.org.tr

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric optimization, a process that calculates the molecular energy at various atomic arrangements to find the structure with the minimum energy.

For 3-Fluoro-7-methoxyquinoline, the quinoline core is largely rigid and planar. The primary conformational flexibility arises from the orientation of the methoxy (B1213986) group (-OCH₃) relative to the aromatic ring. Computational scans of the potential energy surface, by systematically rotating the C-O bond, typically reveal the most stable conformation. For this compound, the lowest energy conformer is expected to have the methyl group lying in or near the plane of the quinoline ring to maximize electronic stability. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular framework.

| Parameter (Bond) | Predicted Length (Å) | Parameter (Angle) | Predicted Angle (°) |

|---|---|---|---|

| C2-C3 | 1.375 | C2-C3-C4 | 120.5 |

| C3-F | 1.358 | F-C3-C4 | 118.9 |

| C7-O | 1.362 | C6-C7-O | 124.5 |

| O-CH₃ | 1.425 | C7-O-CH₃ | 118.0 |

| C4-N1 | 1.370 | C4-N1-C9 | 117.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system and the electron-donating methoxy group. The LUMO, conversely, is likely concentrated over the aromatic system, particularly the pyridine (B92270) part of the ring, which is more electron-deficient. The fluorine atom, being highly electronegative, influences the electron distribution in its vicinity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.15 |

| LUMO Energy (ELUMO) | -0.85 |

| Energy Gap (ΔE) | 5.30 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. nih.govmdpi.com It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). MEP maps typically use a color scale where red indicates regions of most negative electrostatic potential (prone to electrophilic attack) and blue indicates regions of most positive electrostatic potential (prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These sites are the most likely targets for electrophiles. The fluorine atom, despite its high electronegativity, creates a complex potential landscape. Regions of positive potential (blue) are generally found around the hydrogen atoms.

To understand the electronic transitions and spectroscopic properties, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. dergipark.org.tr This method calculates the energies of the molecule's excited states, allowing for the prediction of absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO).

For this compound, TD-DFT calculations can predict the main electronic transitions, which typically correspond to π→π* transitions within the aromatic quinoline system. These calculations are essential for interpreting experimental UV-Vis spectra. sharif.edu

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.085 | HOMO → LUMO |

| S0 → S2 | 4.20 | 295 | 0.150 | HOMO-1 → LUMO |

| S0 → S3 | 4.65 | 267 | 0.210 | HOMO → LUMO+1 |

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity profile.

Ionization Potential (I) : The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A) : The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ) : The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η) : A measure of resistance to charge transfer. (η = (I - A) / 2)

Chemical Softness (S) : The reciprocal of hardness, indicating reactivity. (S = 1 / 2η)

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.15 eV |

| Electron Affinity (A) | 0.85 eV |

| Electronegativity (χ) | 3.50 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.189 eV-1 |

Prediction and Comparison of Theoretical Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic data, which can then be used to confirm or interpret experimental findings.

NMR Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide valuable information for assigning peaks in experimental spectra. The predicted shifts for this compound would reflect the influence of the electronegative fluorine and nitrogen atoms and the electron-donating methoxy group on the surrounding nuclei.

IR Spectroscopy : The vibrational frequencies in an Infrared (IR) spectrum can be computed through frequency calculations after geometric optimization. dergipark.org.tr These calculations identify the characteristic vibrational modes of the molecule's functional groups. For this compound, key predicted peaks would include C-H stretches of the aromatic ring and methyl group, C=C and C=N ring stretches, and the characteristic C-F and C-O stretching vibrations. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. dergipark.org.tr

UV-Vis Spectroscopy : As discussed in the TD-DFT section, theoretical calculations can predict the electronic absorption wavelengths (λmax). researchgate.netnih.gov Comparing the predicted λmax values with an experimental UV-Vis spectrum helps to validate the computational model and assign the observed absorption bands to specific electronic transitions.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Frequency (cm-1) | 3050-3100 | Aromatic C-H Stretch |

| Frequency (cm-1) | 1610 | C=N Ring Stretch | |

| Frequency (cm-1) | 1255 | Aryl C-O Stretch | |

| ¹³C NMR | Chemical Shift (ppm) | ~158 (d) | C7 (Attached to -OCH₃) |

| Chemical Shift (ppm) | ~155 (d, 1JCF) | C3 (Attached to F) | |

| Chemical Shift (ppm) | ~55.8 | -OCH₃ | |

| UV-Vis | λmax (nm) | ~322 | π→π* Transition |

| λmax (nm) | ~267 | π→π* Transition |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The theoretical evaluation of nonlinear optical (NLO) properties is crucial for identifying candidate materials for applications in optoelectronics and photonics. These properties, such as polarizability (α) and hyperpolarizabilities (β, γ), are typically calculated using quantum chemical methods. For a molecule to exhibit significant NLO activity, it often requires a substantial change in dipole moment upon electronic excitation, a feature commonly found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

In the case of this compound, the methoxy group (-OCH₃) at the 7-position acts as an electron-donating group, while the fluorine atom at the 3-position is an electron-withdrawing group. This substitution pattern, coupled with the inherent π-system of the quinoline ring, suggests that the molecule could possess interesting NLO properties.

However, a diligent search of scientific databases and computational chemistry literature has not yielded any studies that specifically report the theoretical evaluation of the NLO properties of this compound. Consequently, no data tables for its polarizability, first hyperpolarizability, or second hyperpolarizability can be presented. Future computational studies would be necessary to quantify these properties and assess the potential of this compound as an NLO material.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. These simulations can provide detailed insights into conformational changes, binding affinities, and transport properties.

For a molecule like this compound, MD simulations could be particularly valuable in the context of its potential biological activity, for example, by simulating its interaction with a target protein. Such simulations could elucidate the binding mode and the key intermolecular interactions that stabilize the ligand-protein complex, thereby guiding the design of more potent derivatives.

Despite the potential utility of such studies, there are currently no published reports of molecular dynamics simulations involving this compound. The application of MD simulations to this compound remains an area for future research, which could provide a deeper understanding of its dynamic behavior and interactions in various chemical and biological systems.

Chemical Reactivity and Derivatization Studies of 3 Fluoro 7 Methoxyquinoline

Reactivity of the Fluorine Substituent

The fluorine atom at the C-3 position of the quinoline (B57606) ring significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect.

Nucleophilic Substitution Reactions (e.g., Halogen Displacement)

The fluorine substituent at the 3-position of the quinoline ring is generally not prone to nucleophilic aromatic substitution (SNAr) under typical conditions. For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, and the leaving group must be positioned ortho or para to such a group to stabilize the negatively charged Meisenheimer intermediate. In 3-fluoro-7-methoxyquinoline, the fluorine atom is not sufficiently activated by other groups on the ring to be readily displaced by common nucleophiles.

However, in reactions with very strong nucleophiles or under forcing conditions, displacement of the fluoride (B91410) could potentially be achieved. For instance, reactions with amines or alkoxides at high temperatures might lead to substitution products, though such reactivity is not widely reported for this specific isomer. It is more common for other halogens, such as chlorine or bromine, at activated positions on a quinoline ring to undergo nucleophilic substitution.

Influence on Electrophilic Aromatic Substitution

The fluorine atom, like other halogens, exerts a dual electronic effect on the quinoline ring during electrophilic aromatic substitution (EAS). While it is deactivating due to its strong inductive electron withdrawal, it is also an ortho, para-director due to the ability of its lone pairs to donate electron density through resonance.

The methoxy (B1213986) group at the 7-position is a strong activating group and an ortho, para-director. The directing effects of the fluorine and methoxy groups, combined with the inherent reactivity of the quinoline nucleus (where the pyridine (B92270) ring is generally deactivated towards electrophiles compared to the benzene (B151609) ring), will determine the regioselectivity of EAS reactions.

Considering the directing effects, electrophilic attack is most likely to occur on the benzene ring of the quinoline system. The positions ortho and para to the activating methoxy group are C-6 and C-8. The fluorine at C-3 will weakly direct to the C-2 and C-4 positions, but the pyridine ring is already electron-deficient. Therefore, electrophilic substitution is predicted to occur preferentially at the C-6 or C-8 positions, guided by the powerful activating effect of the methoxy group. For example, in the electrophilic halogenation of 8-methoxyquinoline, substitution occurs on the benzene ring. acs.org

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ | 6-Bromo-3-fluoro-7-methoxyquinoline and/or 8-Bromo-3-fluoro-7-methoxyquinoline | The powerful ortho, para-directing methoxy group at C-7 activates the C-6 and C-8 positions towards electrophilic attack. |

| HNO₃ / H₂SO₄ | 6-Nitro-3-fluoro-7-methoxyquinoline and/or 8-Nitro-3-fluoro-7-methoxyquinoline | Similar to bromination, nitration is expected to be directed by the activating methoxy group. |

Reactivity of the Methoxy Substituent

The methoxy group at the 7-position is a key functional handle for derivatization. The most common reaction involving an aryl methoxy group is its cleavage to the corresponding phenol. This O-demethylation is typically achieved using strong Lewis acids or proton acids.

Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. chem-station.comnih.govnih.gov The reaction proceeds through the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Another common reagent for this transformation is hydrobromic acid (HBr), often at elevated temperatures. chem-station.comresearchgate.net

Table: Reagents for O-Demethylation of 7-Methoxyquinolines

| Reagent | Typical Conditions | Product |

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature to room temperature | 3-Fluoroquinolin-7-ol |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 3-Fluoroquinolin-7-ol |

Functionalization and Derivatization at Core and Peripheral Positions

Modern synthetic methods allow for the precise functionalization of the quinoline core and its substituents, enabling the synthesis of a diverse range of derivatives.

Carbon-Hydrogen (C-H) Functionalization Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds. nih.gov For quinoline derivatives, C-H arylation can be directed to various positions depending on the catalyst, ligands, and directing groups. While specific C-H functionalization of this compound is not extensively documented, analogous systems suggest that C-H activation at positions such as C-2, C-4, or C-8 could be feasible. For instance, palladium-catalyzed C-2 arylation of quinolines has been reported. dntb.gov.ua The presence of the fluorine and methoxy substituents would influence the electronic and steric environment, thus affecting the regioselectivity of such reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

To perform cross-coupling reactions on the this compound scaffold, it is often necessary to first introduce a suitable handle, such as a bromine or iodine atom, as the fluorine at C-3 is generally unreactive in these transformations. If, for example, 3-bromo-7-methoxyquinoline (B1592232) were used as a substrate, a variety of cross-coupling reactions could be employed to introduce new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organohalide with an organoboron compound. nih.govresearchgate.netnih.govillinois.edu 3-Bromo-7-methoxyquinoline could be reacted with various aryl or heteroaryl boronic acids to generate 3-aryl-7-methoxyquinoline derivatives. nih.govresearchgate.net

Sonogashira Coupling : This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A 3-halo-7-methoxyquinoline (e.g., 3-iodo or 3-bromo) could be coupled with a variety of alkynes to produce 3-alkynyl-7-methoxyquinoline derivatives. libretexts.orgsoton.ac.uk

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov 3-Bromo-7-methoxyquinoline could be coupled with a wide range of primary and secondary amines to yield 3-amino-7-methoxyquinoline derivatives. libretexts.orgnih.gov

Interactive Table: Representative Cross-Coupling Reactions on a 3-Bromo-7-methoxyquinoline Scaffold

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-7-methoxyquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(Phenylethynyl)-7-methoxyquinoline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 3-(Morpholino)-7-methoxyquinoline |

Introduction of Biologically Relevant Moieties

The derivatization of the this compound scaffold is a key strategy for the development of novel compounds with potential therapeutic applications. By introducing various biologically relevant moieties, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule to enhance its efficacy and selectivity for specific biological targets. Common strategies for such derivatization include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the formation of sulfonamide linkages.

One prominent approach involves the introduction of sulfonamide groups, which are a cornerstone of many established drugs due to their wide range of biological activities, including antimicrobial and anticancer effects. A common synthetic route to achieve this is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the initial conversion of a precursor, such as a 4-hydroxyquinoline, into a more reactive 4-chloroquinoline (B167314) derivative. The electron-withdrawing nature of the quinoline ring nitrogen activates the C4-position, facilitating the displacement of the chloro group by a nucleophile. In the context of this compound, a hypothetical 4-chloro-3-fluoro-7-methoxyquinoline (B8745116) could react with various sulfonamides to yield a library of 4-(sulfonamido)-3-fluoro-7-methoxyquinoline derivatives. The general reaction scheme is depicted below:

A representative reaction scheme for the synthesis of 4-(sulfonamido)-3-fluoro-7-methoxyquinoline derivatives.

A representative reaction scheme for the synthesis of 4-(sulfonamido)-3-fluoro-7-methoxyquinoline derivatives.Another powerful set of tools for introducing a wide array of functional groups are palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, is a versatile method for forming carbon-nitrogen bonds. This reaction would allow for the coupling of various primary and secondary amines with a halogenated this compound, such as a 4-bromo or 4-chloro derivative. This would enable the introduction of diverse amine-containing side chains, which are crucial for interacting with many biological targets.

Similarly, the Suzuki coupling reaction provides an efficient means to form carbon-carbon bonds by reacting an organoboron compound with a halide. This would be particularly useful for introducing aryl, heteroaryl, or alkyl groups at a specific position on the this compound core, thereby expanding the structural diversity and potential biological activity of the resulting molecules. The table below summarizes some potential derivatization reactions on a hypothetical halo-substituted this compound.

| Reaction Type | Coupling Partners | Potential Moiety Introduced |

| Nucleophilic Aromatic Substitution | Sulfonamides | Substituted sulfonamides |

| Thiols | Thioethers | |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Substituted amino groups |

| Suzuki Coupling | Arylboronic acids | Aryl groups |

| Alkylboronic acids | Alkyl groups |

These synthetic strategies provide a robust platform for the generation of a diverse library of this compound derivatives, each with the potential for unique biological activities.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of chemical reactions involving this compound is primarily dictated by the electronic properties of the substituents on the quinoline ring and the nature of the reaction (electrophilic or nucleophilic). Stereoselectivity becomes a consideration when a new chiral center is created during a reaction.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents play a crucial role. The 7-methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. This would direct incoming electrophiles primarily to the 6- and 8-positions. Conversely, the 3-fluoro substituent is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of the lone pairs on the fluorine atom that can participate in resonance. This would direct electrophiles to the 2- and 4-positions.

A study on the remote C-H halogenation of 8-substituted quinolines has shown that it is possible to achieve high regioselectivity at the C5-position. While this study did not include this compound, it highlights the potential for achieving specific regiochemical outcomes on the quinoline scaffold through careful choice of reagents and conditions.

The predicted regiochemical outcomes for some common electrophilic aromatic substitution reactions on this compound are summarized in the table below.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-7-methoxy-6-nitroquinoline and/or 3-Fluoro-7-methoxy-8-nitroquinoline |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-3-fluoro-7-methoxyquinoline and/or 8-Bromo-3-fluoro-7-methoxyquinoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-3-fluoro-7-methoxyquinoline |

In terms of stereoselectivity, if a reaction introduces a chiral center, the facial selectivity of the attack on the quinoline ring will determine the stereochemical outcome. For example, if a nucleophile attacks a carbonyl group that has been introduced onto the quinoline scaffold, the approach of the nucleophile from either the re or si face will lead to the formation of two enantiomers. If a chiral catalyst or auxiliary is used, it may be possible to achieve a high degree of stereoselectivity, leading to the preferential formation of one enantiomer over the other. However, there is currently a lack of specific research in the literature regarding stereoselective reactions involving this compound.

Mechanistic Investigations of Chemical Transformations Involving 3 Fluoro 7 Methoxyquinoline

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like 3-Fluoro-7-methoxyquinoline would typically involve a combination of experimental and computational methods to understand the sequence of bond-breaking and bond-forming events. For quinoline (B57606) derivatives, common reactions include nucleophilic aromatic substitution (SNAr), electrophilic substitution, and transition-metal-catalyzed cross-coupling reactions. mdpi.comdalalinstitute.com

In the case of this compound, the fluorine atom at the 3-position and the methoxy (B1213986) group at the 7-position significantly influence its reactivity. The fluorine atom, being highly electronegative, can activate the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to it. However, its position at C3 is not as strongly activating as a substituent at C2 or C4. The methoxy group at C7 is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions.

Mechanistic studies for similar fluoroaromatic compounds often point towards a concerted or stepwise SNAr mechanism, depending on the nature of the nucleophile, the leaving group, and the solvent. nih.govnih.gov The stepwise mechanism proceeds through a stable anionic intermediate known as a Meisenheimer complex. nih.govrsc.org For this compound, a nucleophilic attack could potentially lead to the formation of such an intermediate.

Kinetic Studies and Kinetic Isotope Effects (KIE)

Kinetic studies are crucial for determining the rate-limiting step of a reaction and providing insights into the transition state. libretexts.org For reactions involving this compound, one would measure the reaction rate's dependence on the concentration of reactants and catalysts.

A key tool in mechanistic elucidation is the Kinetic Isotope Effect (KIE), where an atom in a reactant is replaced by one of its isotopes, and the change in reaction rate is observed. libretexts.orgwikipedia.org For instance, to probe the mechanism of a C-H bond functionalization reaction on the quinoline ring, a hydrogen atom could be replaced by deuterium. A primary KIE (kH/kD > 1) would be observed if the C-H bond is broken in the rate-determining step. princeton.eduyoutube.com Secondary KIEs, where the isotopically labeled bond is not broken, can provide information about changes in hybridization at the transition state. libretexts.orgwikipedia.org While general principles of KIE are well-established, no specific KIE studies have been reported for reactions of this compound. princeton.edursc.org

Table 1: Theoretical Kinetic Isotope Effects for Different Reaction Mechanisms

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| Electrophilic Aromatic Substitution | C-H vs C-D at the site of substitution | ~1 | C-H bond breaking is not rate-limiting. |

| Nucleophilic Aromatic Substitution | Not typically applicable for direct C-F substitution | - | KIE would be small or non-existent. |

| C-H Activation | C-H vs C-D at the activated position | > 2 | C-H bond cleavage is involved in the rate-determining step. |

This table is illustrative and based on general principles of kinetic isotope effects. Specific values would need to be determined experimentally for reactions involving this compound.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are powerful methods for confirming a proposed reaction mechanism. Techniques such as NMR spectroscopy, mass spectrometry, and trapping experiments are commonly employed. rsc.org

For nucleophilic aromatic substitution reactions of fluoroquinolines, the key intermediate would be the Meisenheimer complex. nih.govrsc.org This anionic sigma complex could potentially be detected by low-temperature NMR spectroscopy. Mass spectrometry is another powerful tool for identifying transient charged species in a reaction mixture, which could provide evidence for proposed intermediates in various transformations of this compound. rsc.org However, the scientific literature does not currently contain reports on the characterization of reaction intermediates specifically for this compound.

Role of Catalysis in Selective Transformations

Catalysis plays a pivotal role in achieving selective transformations of quinoline derivatives. mdpi.com Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at specific positions on the quinoline ring. researchgate.netrsc.orgyoutube.com

For this compound, the fluorine atom at C3 is generally less reactive in palladium-catalyzed cross-coupling reactions compared to chloro, bromo, or iodo substituents. organic-chemistry.org However, under specific conditions with appropriate ligands, C-F bond activation could be achieved. More commonly, C-H activation at other positions on the quinoline ring, directed by the nitrogen atom, is a viable strategy for functionalization. nih.govnih.gov The choice of catalyst and ligands is crucial for controlling the regioselectivity of such reactions. researchgate.net For instance, different palladium catalysts can selectively activate C-H bonds at the C2, C4, or C8 positions of the quinoline core. mdpi.com

Table 2: Plausible Catalytic Transformations of this compound

| Reaction Type | Catalyst System (Example) | Potential Site of Functionalization |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C3 (if activated) or other positions via C-H activation |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | C3 (if activated) or other positions via C-H activation |

| Direct Arylation | Pd(OAc)₂ / Ligand / Oxidant | C2, C4, or C8 |

This table presents hypothetical applications of common catalytic methods to this compound based on the known reactivity of related compounds.

Synergistic Experimental and Computational Mechanistic Approaches

A modern approach to mechanistic investigation combines experimental studies with computational chemistry. nih.govresearchgate.netrsc.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and predict kinetic isotope effects. nih.govresearchgate.net

For this compound, DFT studies could be employed to:

Calculate the electron density at different positions on the quinoline ring to predict the most likely sites for nucleophilic or electrophilic attack. nih.govresearchgate.net

Model the transition state structures for various potential reaction pathways to determine the most energetically favorable mechanism.

Predict the spectroscopic signatures (e.g., NMR chemical shifts) of proposed intermediates to aid in their experimental detection.

While general DFT studies on substituted quinolines exist, there is a lack of computational research specifically focused on the reaction mechanisms of this compound. rsc.orgnih.govresearchgate.net Such studies, in conjunction with targeted experiments, would be invaluable in providing a detailed understanding of its chemical reactivity.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of the chemical compound This compound that adheres to the provided outline.

The search did not yield specific in vitro research studies detailing the antimicrobial or anticancer activities of this compound. Consequently, it is not possible to provide data on its antibacterial spectrum, antifungal properties, antibiofilm activity, or its specific molecular mechanisms and cytotoxic effects on cancer cell lines as requested.

Research is available for structurally related compounds, such as other isomers (e.g., 3-fluoro-6-methoxyquinoline) and derivatives of the quinoline scaffold. This body of research indicates that the broader quinoline and fluoroquinolone classes of compounds often exhibit significant biological activities, including:

Antimicrobial Effects : Many fluoroquinolone derivatives are known to target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govacs.orgnih.gov

Anticancer Properties : Certain quinoline-based compounds have been investigated for their ability to inhibit the proliferation of various cancer cell lines. nih.govnih.gov

However, per the strict instructions to focus solely on this compound and not introduce information outside this explicit scope, the findings for these related but distinct molecules cannot be attributed to the subject compound. Therefore, the creation of a scientifically accurate article with the requested detailed subsections and data tables is not feasible at this time.

Biological Activities and Molecular Mechanisms in Vitro Research

Anticancer Activity

Identification of Molecular Targets (e.g., Kinases, Receptors)

In vitro research on derivatives of 3-fluoro-7-methoxyquinoline has led to the identification of several key molecular targets, primarily within the realm of protein kinases, which are crucial regulators of cellular processes. A notable example is the derivative WXFL-152, a 4-oxyquinoline derivative incorporating the 7-methoxyquinoline (B23528) moiety. This compound has been identified as a potent triple angiokinase inhibitor.

Extensive enzymatic assays have demonstrated that WXFL-152 targets multiple receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation. Specifically, it has been shown to inhibit the following kinases:

Vascular Endothelial Growth Factor Receptors (VEGFRs): WXFL-152 exhibits significant inhibitory activity against VEGFR-2, a key mediator of VEGF-driven angiogenesis.

Fibroblast Growth Factor Receptors (FGFRs): The compound also targets FGFRs, which are implicated in tumor growth and angiogenesis.

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-β, another important receptor in tumor angiogenesis and pericyte recruitment, is also inhibited by WXFL-152.

The multi-targeted nature of this 7-methoxyquinoline derivative highlights its potential to overcome resistance mechanisms that can arise from the inhibition of a single signaling pathway. The simultaneous inhibition of these key angiokinases suggests a broad-spectrum anti-angiogenic potential.

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation, Angiogenesis Inhibition)

The identified molecular targets of this compound derivatives translate into distinct mechanisms of action at the cellular level, as observed in in vitro studies.

Angiogenesis Inhibition:

The primary mechanism of action for derivatives like WXFL-152 is the inhibition of angiogenesis. By blocking the signaling pathways of VEGFRs, FGFRs, and PDGFRs, these compounds can effectively suppress the proliferation, migration, and tube formation of endothelial cells, which are the fundamental steps in the formation of new blood vessels. In vitro studies have shown that treatment with such derivatives leads to a significant reduction in the angiogenic potential of endothelial cells.

Apoptosis Induction:

While direct studies on this compound are limited, research on the broader class of quinoline (B57606) derivatives suggests that they can induce apoptosis, or programmed cell death, in cancer cells. For instance, certain quinoline-chalcone hybrids have been shown to upregulate the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP in cancer cell lines nih.gov. This indicates that derivatives of this compound may also share this pro-apoptotic mechanism.

Cell Cycle Modulation:

Quinoline derivatives have also been found to modulate the cell cycle in cancer cells, leading to arrest at specific phases and preventing cell proliferation. Studies on quinoline-chalcone derivatives have demonstrated their ability to arrest cancer cells at the G2/M phase of the cell cycle nih.gov. This disruption of the normal cell cycle progression is a key mechanism of anticancer activity.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antimalarial, Anti-leishmanial)

Beyond their anticancer potential, derivatives of the quinoline scaffold, including those with methoxy (B1213986) substitutions, have been investigated for other biological activities.

Anti-inflammatory Activity:

While specific studies on the anti-inflammatory properties of this compound are not extensively documented, the broader class of quinoline derivatives has shown potential in this area. For example, certain quinoline derivatives have been investigated for their ability to modulate inflammatory pathways.

Antimalarial Activity:

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine being prominent examples. Research has explored the antimalarial potential of various substituted quinolines. Hybrid compounds containing a 4-amino-7-chloroquinoline and a cinnamoyl scaffold have demonstrated potent antimalarial activity in vitro against Plasmodium falciparum mdpi.com. This suggests that derivatives of this compound could also be explored for their antimalarial efficacy.

Anti-leishmanial Activity:

Quinoline alkaloids and their synthetic analogs have shown promise as anti-leishmanial agents. Studies on N-methyl-8-methoxyflindersine, a quinoline alkaloid, and its synthetic derivatives have demonstrated activity against Leishmania promastigotes and amastigotes nih.gov. The substitution pattern on the quinoline ring plays a crucial role in the anti-leishmanial activity, with certain substitutions enhancing the potency against the parasite frontiersin.orgnih.gov. This indicates that the this compound scaffold could serve as a basis for the development of new anti-leishmanial compounds.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives.

Correlating Substituent Effects (Fluoro, Methoxy) with Biological Potency

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

Fluoro Group: The presence of a fluorine atom can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of anticancer agents, fluorine substitution can enhance the cytotoxic activity of quinolones.

Methoxy Group: The methoxy group at the 7-position of the quinoline ring is a common feature in several biologically active compounds. In the case of anticancer quinoline derivatives, the position of the methoxy group can influence their antiproliferative activity. For instance, in a series of combretastatin A-4 analogues with a quinoline core, a 7-methoxy group was found to be more potent than a 6-methoxy group mdpi.com.

Design Principles for Enhanced Biological Activity

Based on SAR studies of various quinoline derivatives, several design principles have emerged for enhancing their biological activity, particularly in the context of anticancer drug development.

Molecular Hybridization: Combining the quinoline scaffold with other pharmacophores, such as chalcones or ureas, has been a successful strategy to develop novel compounds with enhanced anticancer activity. This approach can lead to compounds with multiple mechanisms of action.

Side Chain Modification: The nature and length of the side chain attached to the quinoline core can significantly impact biological activity. For example, in a series of diarylurea and diarylamide derivatives with a quinoline core, the presence of a dimethylamino or morpholino side chain was found to be important for their antiproliferative activity nih.gov.

Optimization of Substituents: The systematic modification of substituents on the quinoline ring is a key strategy to improve potency and selectivity. This includes exploring different halogen substitutions, altering the position and number of methoxy groups, and introducing various heterocyclic moieties.

The collective findings from SAR studies provide a rational basis for the design and synthesis of new this compound derivatives with improved therapeutic potential.

Advanced Applications and Future Research Perspectives

Role as an Organic Building Block in Fine Chemical Synthesis

3-Fluoro-7-methoxyquinoline serves as a valuable organic building block in the synthesis of more complex molecules. Organic building blocks are functionalized molecules that act as the foundational components for the bottom-up assembly of molecular architectures. researchgate.net The presence of both a fluorine atom and a methoxy (B1213986) group on the quinoline (B57606) core provides chemists with a versatile scaffold for creating a diverse range of derivatives.

Fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals, as the inclusion of fluorine can enhance properties such as metabolic stability, bioavailability, and binding affinity. beilstein-journals.org Specifically, fluorinated quinolines are recognized as key intermediates in the synthesis of novel antibiotics. dtu.dk The this compound scaffold can be strategically modified at various positions through reactions like nucleophilic aromatic substitution, cross-coupling reactions, and functionalization of the nitrogen atom. This allows for its incorporation into larger, more complex molecules designed for specific biological or material functions. For instance, derivatives of 7-methoxyquinoline (B23528) have been synthesized to create compounds with potential antimicrobial activities. mdpi.com

The synthesis of polysubstituted, selectively fluorinated quinoline derivatives is an area of active research, enabling the rapid construction of libraries of novel compounds from functionalized building blocks like this compound. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Target Position(s) | Potential Reagents | Resulting Structure |

| Suzuki Coupling | C4-Halogen | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | Aryl-substituted quinoline |

| Buchwald-Hartwig | C4-Halogen | Amines, Pd Catalyst | Amino-substituted quinoline |

| Demethylation | C7-OCH₃ | BBr₃, HBr | 7-Hydroxyquinoline derivative |

| N-Oxidation | Quinoline Nitrogen | m-CPBA | Quinoline-N-oxide |

Potential in Materials Science (e.g., Fluorescent Probes, Optoelectronic Materials)

The unique photophysical and electronic properties of the quinoline ring system make its derivatives, including this compound, promising candidates for applications in materials science.

Fluorescent Probes: Fluorescence-based sensing and imaging are powerful tools in biomedical research and diagnostics. mdpi.com Quinoline derivatives are frequently used as the core fluorophore in the design of fluorescent probes due to their high quantum yields and sensitivity to the local environment. researchgate.netatomfair.com The emission properties of these probes can be fine-tuned by altering the substituents on the quinoline ring. The combination of an electron-withdrawing fluorine and an electron-donating methoxy group in this compound is expected to create a molecule with interesting photophysical characteristics, potentially leading to a large Stokes shift and enhanced photostability. These probes can be designed to detect specific ions, small molecules, and biomacromolecules, playing a crucial role in understanding disease-relevant biological events. researchgate.net

Optoelectronic Materials: Quinoline-based compounds are also being explored for their use in organic electronics. They have been investigated as components in organic light-emitting diodes (OLEDs) and organic semiconductors. The introduction of fluorine atoms into conjugated organic materials can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation. The specific substitution pattern of this compound could be leveraged to develop new materials with tailored electronic properties for various optoelectronic applications. routledge.comtaylorfrancis.com

Table 2: Potential Materials Science Applications for this compound Derivatives

| Application Area | Desired Property | Role of Fluoro/Methoxy Groups |

| Fluorescent Probes | High Quantum Yield, Photostability | Modulate emission wavelength and quantum efficiency. |

| OLEDs | Efficient Electron Injection/Transport | Fluorine lowers LUMO for better electron injection. |

| Organic Semiconductors | Tunable Bandgap, High Charge Mobility | Substituents alter electronic structure and solid-state packing. |

Catalytic Applications in Organic Synthesis

While this compound is primarily recognized as a building block, its potential application in catalysis represents an intriguing area for future exploration. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metals. Many pyridine (B92270) and quinoline derivatives are essential components of catalysts used in organic synthesis.

The electronic properties of the quinoline ligand, which are critical for the activity and selectivity of the resulting metal complex, can be systematically tuned by its substituents. The electron-withdrawing nature of the fluorine at the 3-position and the electron-donating character of the methoxy group at the 7-position would modulate the electron density at the nitrogen atom. This modification could influence the binding affinity of the ligand to a metal center and, consequently, the catalytic performance of the complex. Future research could focus on synthesizing chiral derivatives of this compound for use as ligands in asymmetric catalysis, a field of immense importance in the pharmaceutical industry.

Integration with High-Throughput Screening and Combinatorial Chemistry

The advancement of drug discovery and materials science relies heavily on the ability to rapidly synthesize and test large numbers of diverse molecules. researchgate.net Combinatorial chemistry and high-throughput screening (HTS) are key technologies in this endeavor. nih.govmanuscriptpoint.com this compound is an excellent scaffold for the creation of combinatorial libraries.

Starting from this core structure, a vast library of derivatives can be generated by systematically introducing different functional groups at various positions on the quinoline ring. researchgate.net For example, different amines, alcohols, or boronic acids could be reacted with a halogenated version of the scaffold to produce a wide array of aminated, ether-linked, or arylated products.

These chemical libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for a specific property, such as binding to a biological target or exhibiting a desired fluorescent characteristic. nih.gov This integration of a versatile chemical scaffold with automated screening technologies accelerates the discovery of new lead compounds for drug development and novel materials with specific functions. benthamscience.com

Future Directions in Computational Design and Experimental Validation

The development of novel molecules based on the this compound scaffold can be significantly accelerated by integrating computational design with experimental validation. In silico techniques, such as quantum chemical calculations (e.g., Density Functional Theory) and molecular docking, allow researchers to predict the properties of designed molecules before they are synthesized in the lab.

Computational Design: Computational models can be used to predict how modifications to the this compound structure will affect its electronic, photophysical, and biological properties. For example, researchers can calculate the HOMO/LUMO energy levels to assess a derivative's potential for optoelectronic applications or perform molecular docking simulations to predict its binding affinity to a specific protein target. nih.gov This rational, computer-aided design process helps to prioritize the synthesis of compounds that are most likely to exhibit the desired characteristics, saving significant time and resources.

Experimental Validation: The computationally designed compounds are then synthesized, and their properties are measured experimentally. This validation step is crucial for confirming the accuracy of the computational models and for providing feedback to refine future designs. For instance, the synthesized compounds' absorption and emission spectra would be measured to validate predicted photophysical properties, or their inhibitory activity against a target enzyme would be assayed to confirm docking predictions. This iterative cycle of design, synthesis, and validation is a powerful paradigm for the efficient discovery of new functional molecules.

Q & A

Q. What are the recommended methods for synthesizing 3-Fluoro-7-methoxyquinoline, and how can its purity be verified?

Methodological Answer:

- Synthesis : Start with 7-methoxyquinoline as a precursor. Fluorination can be achieved using fluorinating agents like Selectfluor® or DAST under anhydrous conditions. For example, describes reflux conditions with a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to facilitate substitution reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product.

- Purity Verification : Employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ ~ -120 ppm for aromatic fluorine) for quantification. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and fluorine-coupled aromatic protons (e.g., J = 8–10 Hz for ortho-F coupling). Carbon shifts for C-F appear at δ 110–130 ppm .

- FTIR : Confirm C-F stretching at 1200–1150 cm⁻¹ and methoxy C-O at 1250 cm⁻¹ .

- X-ray Crystallography : Resolve positional isomerism (e.g., 3-F vs. 4-F substitution) if single crystals are obtainable .

Q. How does the substitution pattern (fluoro vs. methoxy) influence the reactivity of quinoline derivatives in cross-coupling reactions?

Methodological Answer:

- Electron Effects : The methoxy group (-OCH₃) is electron-donating, activating the quinoline ring for electrophilic substitution, while fluorine (-F) is electron-withdrawing, directing reactions to specific positions (e.g., para to F).

- Case Study : In Suzuki-Miyaura coupling, the fluorine atom at position 3 deactivates the adjacent carbon, reducing reactivity compared to non-fluorinated analogs. Use Pd(OAc)₂/XPhos catalysts to enhance yields .

Advanced Research Questions

Q. How can conflicting data regarding the fluorescence quantum yield of this compound in different solvents be resolved?

Methodological Answer:

- Solvent Screening : Test in aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol). notes that fluorescence intensity correlates with solvent polarity due to stabilization of excited states .

- Control Experiments : Use reference standards (e.g., quinine sulfate) to calibrate quantum yield measurements.

- Advanced Analysis : Time-resolved fluorescence spectroscopy identifies solvent-induced quenching mechanisms (e.g., H-bonding in protic solvents) .

Q. What strategies are effective in mitigating side reactions during the fluorination of 7-methoxyquinoline derivatives?

Methodological Answer:

- Optimized Conditions : Use low temperatures (0–5°C) to suppress over-fluorination. highlights that excess fluorinating agents lead to di- or tri-fluorinated byproducts .

- Catalyst Design : Employ transition-metal catalysts (e.g., CuI) to enhance regioselectivity.

- In Situ Monitoring : Track reaction progress via TLC or GC-MS to terminate fluorination at the mono-substitution stage .

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). suggests that fluorine enhances binding affinity via hydrophobic interactions .

- QSAR Models : Train models on datasets of quinoline derivatives with known IC₅₀ values. Include descriptors like LogP, polar surface area, and H-bond acceptor count .

- Validation : Compare predicted vs. experimental IC₅₀ values in cell-based assays (e.g., MTT for cytotoxicity) .

Q. What experimental approaches can differentiate between positional isomers (e.g., 3-F vs. 4-F substitution) in quinoline derivatives?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between fluorine and adjacent protons. For 3-F substitution, NOE correlations occur between F and H-2/H-4 .

- X-ray Diffraction : Resolve crystal structures to unambiguously assign substitution sites.

- DFT Calculations : Compare experimental ¹⁹F NMR shifts with computed values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

Q. How do steric and electronic effects of the methoxy group influence the stability of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation at the quinoline nitrogen increases susceptibility to hydrolysis. The methoxy group at position 7 provides steric protection, delaying degradation (t₁/₂ = 12 hrs in 1M HCl vs. 2 hrs for non-methoxy analogs) .

- Basic Conditions : Methoxy deprotonation generates a phenoxide intermediate, accelerating ring-opening reactions. Monitor via UV-Vis spectroscopy (λ shift from 320 nm to 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.